rac-(1R,5S)-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione hydrochloride, cis
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Overview
Description
Rac-(1R,5S)-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione hydrochloride, cis, is a bicyclic compound containing bromine, sulfur, and nitrogen atoms. The racemic mixture involves the 1R,5S isomers, resulting in two enantiomers.
Preparation Methods
Synthetic Routes:
Step 1: Starting with 4-bromophenylamine as the precursor, engage in condensation with succinic anhydride.
Step 2: Cyclization to form the bicyclic thia-azabicyclo heptane ring system.
Step 3: Introduction of hydrochloride to yield the final racemic compound.
Industrial Production Methods:
Bulk Synthesis: Often involves batch reactors at elevated temperatures.
Purification: Employs recrystallization and column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Commonly using reagents such as potassium permanganate, leads to sulfoxides or sulfones.
Reduction: Utilizing lithium aluminum hydride to yield amine derivatives.
Substitution: Halogen exchange reactions particularly with chlorine or iodine.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Solvents: Anhydrous ether, methylene chloride.
Major Products Formed:
Sulfoxides or Sulfones: from oxidation.
Amine Derivatives: from reduction.
Halo-Substituted Derivatives: in substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: Acts as a catalyst in organic synthesis.
Complex Formation: Used in the formation of coordination complexes for various applications.
Biology:
Enzyme Inhibition: Investigated for inhibitory effects on specific enzyme pathways.
Signal Transduction: Studies show potential modulation in cell signaling pathways.
Medicine:
Drug Development: Examined for potential therapeutic uses, including anti-cancer properties.
Pharmacokinetics: Studied for absorption and metabolic pathways.
Industry:
Polymer Chemistry: Used in the synthesis of specialized polymers.
Material Science: Key role in the development of novel materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through binding to molecular targets, including enzymes and receptors. This interaction disrupts normal biological pathways, particularly those involved in cellular signaling and enzymatic reactions.
Comparison with Similar Compounds
Thia-azabicyclo[3.2.0]heptane Derivatives: Other derivatives with various substituents exhibit different reactivity and biological activities.
Bromophenyl Compounds: Comparing with other bromophenyl derivatives, the unique bicyclic structure offers distinct chemical and biological properties.
Uniqueness:
Chirality: The racemic mixture of 1R,5S isomers provides unique stereochemical properties.
Bicyclic Structure: Offers distinct physical and chemical stability compared to monocyclic analogs.
This detailed breakdown of rac-(1R,5S)-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione hydrochloride, cis, should give you a comprehensive understanding of this fascinating compound! What aspect intrigues you the most?
Properties
CAS No. |
2740591-93-7 |
---|---|
Molecular Formula |
C11H13BrClNO2S |
Molecular Weight |
338.6 |
Purity |
95 |
Origin of Product |
United States |
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